9,10-Dihydroacridine

描述

Significance of the 9,10-Dihydroacridine Scaffold in Chemical and Biomedical Sciences

The this compound scaffold serves as a versatile building block in organic chemistry, enabling the efficient creation of complex molecules. chemimpex.com Its ability to undergo diverse chemical transformations, such as oxidation and reduction, enhances its utility in synthesizing novel compounds, including potential drug candidates. chemimpex.com

In biomedical sciences, the this compound core is explored for its potential in designing compounds with various biological activities. Research has indicated its promise in the development of compounds exhibiting anti-cancer and anti-inflammatory properties. chemimpex.com Furthermore, derivatives of this compound have been investigated as potential therapeutic agents for Alzheimer's disease, showing inhibitory activity against butyrylcholinesterase (BChE) and the ability to inhibit β-amyloid self-aggregation. nih.gov Some derivatives have also demonstrated strong antibacterial activity against certain Gram-positive bacteria, including drug-resistant strains like MRSA, VISA, and VRE. nih.gov This antibacterial activity is suggested to involve promoting FtsZ polymerization and disrupting Z-ring formation, thereby interrupting bacterial cell division. nih.gov

Beyond medicinal chemistry, this compound and its derivatives find application in material science, particularly in the production of polymers and advanced materials with enhanced electrical and thermal properties. chemimpex.com They are also utilized in the production of dyes and pigments, contributing to stable and vibrant colorants in industries like textiles and coatings. chemimpex.com The scaffold is frequently encountered in organic light-emitting diodes (OLEDs), serving as key components like hole transport materials, host materials, and emitters, especially in efficient blue OLEDs. researchgate.net, researchgate.net, acs.org Derivatives like 9,9-dimethyl-9,10-dihydroacridine (B1200822) are used in developing aggregation-induced emission (AIE)-active materials for OLEDs, which can improve device efficiency and stability. tandfonline.com, tandfonline.com

Historical Context of this compound Research

The historical context of this compound research is intertwined with the broader study of acridine (B1665455) and related heterocyclic compounds. Early research likely focused on the synthesis and basic chemical properties of the core structure. Over time, as synthetic methodologies advanced, the focus expanded to functionalizing the this compound scaffold to explore its potential applications.

The development of synthetic strategies, such as nucleophilic aromatic substitution of hydrogen (SNH) reactions, has been significant in accessing functionalized this compound derivatives. nih.gov, researchgate.net These methods allow for the introduction of various substituents onto the acridine ring, leading to compounds with tailored properties. The electrochemical oxidation of 9,10-dihydroacridines has also been a subject of study, revealing insights into their reactivity and the potential for C-H or C-X bond cleavage depending on the substituents. researchgate.net

Research into the photophysical and redox properties of this compound derivatives has also played a crucial role, particularly in understanding their behavior in applications like OLEDs and photocatalysis. Studies comparing the electron-donating abilities and oxidative stability of this compound derivatives, such as 9,9-dimethyl-9,10-dihydroacridine, have provided valuable insights for designing new materials. acs.org, rsc.org

Scope and Objectives of Current Research Trends

Current research trends involving this compound are diverse and aim to leverage its unique properties for advanced applications. A significant area of focus is the development of new synthetic methodologies to access complex this compound frameworks more efficiently and modularly. researchgate.net, acs.org This includes exploring one-pot synthesis strategies and utilizing novel catalytic systems. researchgate.net, acs.org

In biomedical research, the scope includes the continued exploration of this compound derivatives as potential therapeutic agents for various diseases. This involves designing and synthesizing new derivatives with enhanced biological activity, such as improved enzyme inhibition or antibacterial efficacy, and investigating their mechanisms of action. nih.gov, nih.gov Computational studies are often employed to understand the energetic and reactivity properties of these compounds and to predict their interactions with biological targets. researchgate.net, researchtrend.net

Another key research trend is the application of this compound derivatives in materials science, particularly in the field of organic electronics. Research is ongoing to develop new derivatives with optimized photophysical and electrochemical properties for use in OLEDs, organic photodetectors (OPDs), and as photocatalysts. researchgate.net, tandfonline.com, acs.org, tandfonline.com, rsc.org, acs.org, acs.org This includes designing donor-acceptor systems incorporating this compound units to control electronic transitions and improve device performance. rsc.org The use of dihydroacridine derivatives as photocatalysts for challenging transformations, such as the selective defluoroalkylation and hydrodefluorination of trifluoromethyl groups, represents an active area of investigation. acs.org

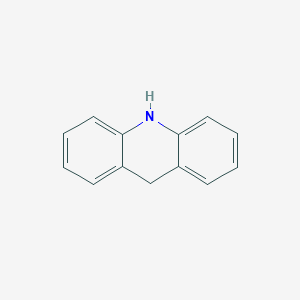

Structure

2D Structure

3D Structure

属性

IUPAC Name |

9,10-dihydroacridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-8,14H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJCUTNIGJHJGCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2NC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073887 | |

| Record name | Acridine, 9,10-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92-81-9 | |

| Record name | Acridan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acridan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acridine, 9,10-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-dihydroacridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACRIDANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ITV7RA4Y9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 9,10 Dihydroacridine Derivatives

Classical and Modern Approaches to 9,10-Dihydroacridine Synthesis

The construction of the this compound core and its substituted derivatives can be achieved through several key synthetic methodologies.

Modular Synthesis via ortho-C Alkenylation/Hydroarylation Sequence

A modular one-pot synthetic route to this compound frameworks has been developed utilizing a sequence involving selective ortho-C alkenylation of diarylamines with aryl alkynes, followed by an intramolecular hydroarylation of the resulting olefin intermediate. acs.orgnih.gov This transformation is facilitated by the synergistic combination of hexafluoroisopropanol (HFIP) and triflimide as a catalytic system. acs.orgnih.gov This method demonstrates broad substrate tolerance and has also been applied to the synthesis of xanthene and thioxanthene (B1196266) derivatives. researchgate.net

Research findings highlight the efficiency and modularity of this approach for accessing diverse 9,10-dihydroacridines from readily available precursors, addressing the need for multi-step syntheses in traditional methods. acs.orgnih.govresearchgate.net

Buchwald–Hartwig Cross-Coupling Reactions for Substituted Dihydroacridines

Buchwald–Hartwig cross-coupling reactions are a powerful tool for the synthesis of substituted this compound derivatives, particularly those involving the coupling of aryl halides with heterocyclic amines like 9,9-dimethyl-9,10-dihydroacridine (B1200822). acs.orgresearchgate.net This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds, enabling the incorporation of various aryl substituents onto the dihydroacridine core or its derivatives. acs.orgresearchgate.netresearcher.life

Studies have focused on optimizing reaction conditions, including the choice of palladium source and ligands, to achieve high yields in the coupling of aryl bromides with amines such as 9,9-dimethyl-9,10-dihydroacridine. acs.orgresearchgate.net For instance, tris(dibenzylideneacetone)dipalladium(0) (B46781) as the metal catalyst and X-Phos as the ligand have been employed in the synthesis of pyridazine (B1198779) derivatives incorporating the 9,9-dimethyl-9,10-dihydroacridine moiety. nih.govdntb.gov.ua

Electrochemical Phosphorylation of Acridine (B1665455) Precursors

Electrochemical methods offer a mild and efficient approach for the site-selective direct C(sp²)–H phosphonation of acridine precursors, leading to phosphorylated dihydroacridine derivatives. researchgate.netresearchgate.net This catalyst-, external oxidant-, and metal-free electrosynthesis allows for selective phosphorylation at the C9 position in good yields. researchgate.net

Investigation into the mechanism of these one-pot oxidative transformations has involved techniques such as voltammetry and electron paramagnetic resonance (EPR) spectroscopy. researchgate.net Intermediate compounds, such as dihydroacridine dialkylphosphonates, have been isolated and characterized. researchgate.net Electrochemical oxidation of these intermediates can then convert them into phosphorylated acridine derivatives. researchgate.net Another approach involves the reaction of acridine with secondary phosphine (B1218219) chalcogenides under catalyst-free conditions to yield 9-chalcogenophosphoryl-9,10-dihydroacridines. researchgate.netnih.gov

Diels-Alder Reactions for Fused Ring Systems

While the direct synthesis of the this compound core via a simple Diels-Alder reaction is not a primary route, the Diels-Alder reaction is relevant in the context of synthesizing fused ring systems that incorporate or are related to the acridine framework. The Diels-Alder reaction is a powerful [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring. numberanalytics.comwikipedia.org This reaction is widely used for constructing complex molecules with high regio- and stereoselectivity. numberanalytics.comwikipedia.org

In related systems, Diels-Alder cycloaddition reactions involving anthracenes and quinone derivatives, which share structural similarities with acridines, have been studied, and their rates can be accelerated by metal ions. researchgate.net The principles of Diels-Alder chemistry can be applied in the synthesis of polycyclic compounds where the dihydroacridine structure forms part of a larger fused system.

Methylation Reactions (e.g., dimethylamine (B145610) and acridine)

Methylation reactions are utilized in the synthesis of specific substituted dihydroacridines, such as 9,9-dimethyl-9,10-dihydroacridine. A common method for preparing 9,9-dimethyl-9,10-dihydroacridine involves the methylation reaction of dimethylamine and acridine. chembk.com This reaction is typically conducted under basic conditions. chembk.com Another reported method is the synthesis via the reaction of acridine with methylammonium (B1206745) iodide or methyl iodide. chembk.com

9,9-Dimethyl-9,10-dihydroacridine (also known as DMA or DMDA) is an organic compound with the chemical formula C₁₅H₁₅N. chembk.comuni.lu It is often encountered as a colorless or light yellow crystal. chembk.com

Table 1: Properties of 9,9-Dimethyl-9,10-dihydroacridine

| Property | Value | Source |

| Chemical Formula | C₁₅H₁₅N | chembk.comuni.lu |

| Molecular Weight | 209.12045 g/mol (Monoisotopic) | uni.lu |

| Appearance | Colorless or light yellow crystal | chembk.com |

| Solubility | Soluble in many organic solvents (ethanol, chloroform, dimethylformamide, acetone, benzene (B151609), carbon disulfide); insoluble in water. | chembk.com |

| Stability | Good stability at room temperature | chembk.com |

| Melting Point | 155°C/1mmHg (lit.) | chembk.com |

| Relative Density | 1.09±0.05 (Commercial products) | chembk.com |

Synthesis of Specific this compound Derivatives for Targeted Applications

The synthesis of specific this compound derivatives is often driven by their potential applications, particularly in areas like organic light-emitting diodes (OLEDs) and medicinal chemistry. The this compound framework is a key scaffold in OLEDs, serving as a hole transport material, host material, or emitter. researchgate.net Derivatives are designed and synthesized to exhibit specific electronic, photophysical, and thermal properties required for these applications. nih.govdntb.gov.uatandfonline.com

For example, 9,9-dimethyl-9,10-dihydroacridine and its derivatives are frequently used as donor moieties in the design of thermally activated delayed fluorescence (TADF) emitters for OLEDs. nih.govdntb.gov.uatandfonline.com Buchwald-Hartwig cross-coupling reactions are instrumental in incorporating the 9,9-dimethyl-9,10-dihydroacridine unit into these complex molecular structures. nih.govdntb.gov.ua

In medicinal chemistry, this compound derivatives have been explored for their biological activities, such as potential as anticancer agents or inhibitors of enzymes like butyrylcholinesterase for Alzheimer's disease therapy. nih.govontosight.aimostwiedzy.pl The synthesis of these biologically active derivatives often involves modifying the this compound core with various functional groups. nih.gov For instance, 9-phosphoryl-9,10-dihydroacridines have been synthesized and investigated for their inhibitory activity and antioxidant properties. nih.gov

New synthetic strategies are continuously being developed to access diverse this compound derivatives with tailored properties for targeted applications. researchgate.netresearchgate.net This includes the synthesis of intermediates like 3-bromo-9,9-diphenyl-9,10-dihydroacridine, which can be used to construct new host materials for phosphorescent OLEDs. researchgate.net Copper-catalyzed N,N-diarylation reactions have also been reported for the construction of this compound structures, allowing for the synthesis of nitrogen-embedded polyacenes. researchgate.net

Table 2: Examples of this compound Derivatives and Applications

| Derivative Type | Relevant Synthetic Method(s) | Potential Applications | Source |

| Substituted 9,10-Dihydroacridines | Modular synthesis via ortho-C alkenylation/hydroarylation | OLEDs | acs.orgnih.govresearchgate.net |

| Substituted Dihydroacridines (e.g., with aryl) | Buchwald–Hartwig cross-coupling | OLEDs (as donor moieties in TADF emitters) | acs.orgresearchgate.netnih.govdntb.gov.uatandfonline.com |

| Phosphorylated Dihydroacridines | Electrochemical phosphorylation, Reaction with phosphine chalcogenides | Medicinal chemistry (enzyme inhibitors, antioxidants) | researchgate.netresearchgate.netnih.gov |

| Fused ring systems incorporating dihydroacridine | Diels-Alder (related systems), other cyclization reactions | Materials science, potential biological activity | researchgate.netacs.orgthieme-connect.de |

| 9,9-Dimethyl-9,10-dihydroacridine | Methylation of acridine with dimethylamine/methyl iodide | OLEDs (as donor moiety), Organic base catalyst, Ligand | nih.govdntb.gov.uachembk.comtandfonline.com |

| 9-Oxo-9,10-dihydroacridine derivatives | Multi-step protocols involving acridone (B373769) intermediates | Medicinal chemistry (e.g., anticancer, Alzheimer's therapy) | mostwiedzy.pl |

| Dihydroindeno[1,2,3-kl]acridines | Palladium-catalyzed intramolecular Heck reaction/aminopalladation | OLEDs (as host candidates) | acs.org |

| Nitrogen-embedded polyacenes | Copper-catalyzed N,N-diarylation | Luminescent materials | researchgate.net |

9-Phosphoryl-9,10-dihydroacridines

The synthesis of 9-phosphoryl-9,10-dihydroacridines has been reported using a strategy involving the functionalization of acridines by nucleophilic aromatic substitution of hydrogen (SNH) nih.govresearchgate.net. A described method involves stirring acridine and the corresponding phosphonate (B1237965) without a solvent under an argon atmosphere at elevated temperatures (75°C–80°C) for several hours (2–7 h) nih.gov. This approach has been shown to yield 9-phosphoryl-9,10-dihydroacridines in high yields, typically ranging from 85% to 95% nih.gov.

Research has explored the inhibitory activities of novel 9-phosphoryl-9,10-dihydroacridines against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carboxylesterase (CES) researchgate.net. Studies have shown that dihydroacridines with aryl substituents in the phosphoryl moiety can inhibit BChE researchgate.net. For instance, the dibenzyloxy derivative (1d) and its diphenethyl bioisostere (1e) demonstrated notable activity against BChE with IC50 values of 2.90 ± 0.23 µM and 3.22 ± 0.25 µM, respectively researchgate.net. These derivatives have also shown the ability to inhibit β-amyloid self-aggregation and possess antioxidant activities researchgate.net.

9,9-Dimethyl-9,10-dihydroacridine Derivatives

The synthesis of 9,9-dimethyl-9,10-dihydroacridine derivatives has been a subject of research, with various methods developed for their preparation nih.gov. One approach involves an acid-catalyzed cyclization reaction nih.gov. However, it has been noted that this method can be complicated by a competing elimination reaction, potentially leading to the misidentification of elimination products as dihydroacridine isomers nih.gov. Improved synthetic procedures for 9,9-disubstituted 9,10-dihydroacridines, including 9,9-diethyl DHAs, have been reported to address these challenges nih.gov.

Another synthetic route for 9,9-dimethyl-9,10-dihydroacridine derivatives involves Buchwald–Hartwig cross-coupling reactions. This method has been used to synthesize compounds based on pyridazine as an acceptor core and 9,9-dimethyl-9,10-dihydroacridine as a donor moiety mdpi.comresearchgate.net. These reactions are typically carried out in the presence of a metal catalyst, such as tris(dibenzylideneacetone)dipalladium(0), and a ligand like X-Phos mdpi.com. The yields for these reactions can vary, for example, producing derivatives in yields of 21.8% and 6.4% in one reported case mdpi.com.

Specific examples of synthesized 9,9-dimethyl-9,10-dihydroacridine derivatives include 10-(4-(phenylethynyl)phenyl)-9,9-dimethyl-9,10-dihydroacridine, synthesized from 10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine, ethynylbenzene, CuI, PPh3, and Pd(PPh3)2Cl2 in triethylamine (B128534) and THF tandfonline.com. Another derivative, 2,7-dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine, can be synthesized starting from 9,9-dimethyl-10H-acridine through a bromination reaction using bromine in a suitable solvent smolecule.com.

These derivatives have been explored for their applications in organic light-emitting diodes (OLEDs) due to their electronic structure and thermal stability tandfonline.comresearchgate.net.

Benzoacridinetriptycene Derivatives

3,6-Diamino-10-methyl-9,10-dihydroacridine (Proflavine)

Proflavine, commonly known as 3,6-diaminoacridine, is an acriflavine (B1215748) derivative with historical use as a disinfectant wikipedia.orgontosight.ai. While the outline specifies a dihydroacridine form, the synthesis of Proflavine typically refers to the preparation of the acridine structure or its salts.

One reported process for producing 3,6-diaminoacridine involves reacting m-phenylenediamine (B132917) with formic acid google.comgoogle.com. This reaction can be carried out in a medium such as ethylene (B1197577) glycol in the presence of a mineral acid like sulfuric acid or hydrochloric acid at elevated temperatures (around 155-160°C) google.com. After the reaction, the mixture is cooled and diluted, and the Proflavine salt can be filtered off google.com. The base can then be liberated using an aqueous sodium hydroxide (B78521) solution and purified, for example, by recrystallization from ethylene glycol or morpholine (B109124) google.comgoogle.com.

Another method for synthesizing Proflavine derivatives involves starting from Proflavine hemisulfate hydrate (B1144303) and reacting it with thiophogene to form 3,6-diisothiocyanatoacridine, which can then be used to synthesize thioureas and ureas mdpi.com.

Research on Proflavine and its derivatives includes studies on their interaction with DNA and cytotoxic activity nih.govstlawu.edu. Proflavine is known to intercalate between DNA base pairs, which can interfere with transcription and translation stlawu.edu.

9-Oxo-9,10-dihydroacridine-4-acetic acids

9-Oxo-9,10-dihydroacridine-4-acetic acids, also referred to as acridone-4-acetic acids, are synthesized through specific cyclization reactions. A common method for their preparation is the Jourdan-Ullmann condensation nih.govtandfonline.com. This reaction involves the condensation of 2-halobenzoic acids with 2-aminophenylacetic acids nih.gov. The resulting intermediate, 2-[2-(carboxymethyl)phenylamino]benzoic acid, undergoes cyclodehydration induced by sulfuric acid to yield the 9-oxo-9,10-dihydroacridine-4-acetic acid nih.gov.

Improved procedures for the synthesis of 9-oxo-9,10-dihydroacridine-4-carboxylic acids (a related class) via the Jourdan-Ullmann reaction of anthranilic acids and methyl 2-iodobenzoates have also been reported tandfonline.com. This method provides 2-(2-methoxycarbonylphenyl)anthranilic acids, which are precursors for the synthesis of substituted 9-oxo-9,10-dihydroxyacridine-4-carboxylic acids tandfonline.com.

Research has investigated the structure-activity relationships of substituted 9-oxo-9,10-dihydroacridine-4-acetic acids for their potential biological activities nih.gov.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of organic compounds, including this compound derivatives, to develop more sustainable and environmentally friendly processes researchgate.netijnc.ir. These approaches aim to minimize waste, reduce energy consumption, and avoid the use of hazardous substances ijnc.ir.

One area where green chemistry is being explored is in the functionalization of 9,10-dihydroacridines. For instance, electrooxidative asymmetric dehydrogenative coupling reactions of 9,10-dihydroacridines with aldehydes have been demonstrated as a facile and effective route to chiral α-alkylation of these compounds researchgate.net. This method is described as sustainable and metal- and oxidant-free, with hydrogen being the sole byproduct researchgate.net.

Another modular one-pot synthesis of this compound frameworks has been achieved through a reaction sequence involving selective ortho-C alkenylation of diarylamines with aryl alkynes followed by intramolecular hydroarylation acs.org. This transformation can be catalyzed by a combination of hexafluoroisopropanol and triflimide, highlighting the use of different solvent systems and catalysts in green synthesis acs.org.

Electrochemical methods are also being investigated for the aromatization of dihydroazines, which is relevant to the synthesis of acridine derivatives from their dihydro counterparts colab.ws. These approaches align with sustainable development trends in chemistry colab.ws.

The field of green chemistry in organic synthesis continues to evolve, with ongoing research into catalysis-driven transformations, the use of renewable feedstocks, solvent-free and aqueous-phase reactions, and the integration of green technologies like flow chemistry and biocatalysis ijnc.ir. These advancements are crucial for fostering a more sustainable future for the synthesis of compounds like this compound derivatives ijnc.ir.

Mechanistic Investigations of 9,10 Dihydroacridine Reactivity

Electron Transfer and Hydride Transfer Mechanisms

The reactivity of 9,10-dihydroacridines is often characterized by their ability to participate in electron and hydride transfer processes. These mechanisms are fundamental to their function in various chemical transformations, including those mimicking biological systems and reactions involving energy-rich compounds.

Photochemical Hydride Transfer Reactions (e.g., with explosives)

9,10-Dihydroacridines have been explored in photochemical reactions, including those involving explosives. For example, 10-methyl-9,10-dihydroacridine (AcrH2) has been found to transfer a hydride ion equivalent to high explosives like RDX and PETN upon irradiation at 313 nm in degassed acetonitrile (B52724) solutions researchgate.netmit.eduacs.orgumass.edu. Mechanistic photophysical studies indicate that the photoreduction of RDX occurs via a two-step electron-hydrogen atom transfer reaction, while PETN photoreduction proceeds through a three-step electron-proton-electron transfer sequence researchgate.netmit.eduacs.org. This photochemical hydride transfer ability has been utilized in devising fluorescent chemosensors for detecting these explosives researchgate.netmit.eduacs.orgumass.edu.

Uncatalyzed Oxidative C-H Amination via Hydride Transfer

9,10-Dihydroacridines can undergo uncatalyzed oxidative C-H amination reactions. A previously unknown uncatalyzed reaction between iminoiodanes and dihydroacridines has been reported, proceeding via hydride transfer from the heteroarene substrate to the iminoiodane amazonaws.comresearchgate.netsemanticscholar.org. Similarly, benzoquinones can be employed as hydride (or two-electron and one-proton) acceptors in the uncatalyzed oxidative C-H amination of dihydroheteroanthracenes, including dihydroacridines amazonaws.comresearchgate.netsemanticscholar.org. The mechanism involves hydride transfer from the dihydroheteroanthracene to the oxidant, followed by conjugate addition of the sulfonamide to the oxidized heteroaromatic intermediate amazonaws.comresearchgate.netsemanticscholar.org.

Role as Hydrogen Transfer Agents

9,10-Dihydroacridines function as hydrogen transfer agents in various chemical processes. They can transfer hydrogen to other polynuclear heteroaromatic compounds escholarship.org. In photodriven ammonia (B1221849) synthesis from manganese nitrides, 9,10-dihydroacridine acts as a terminal proton and electron source chemrxiv.orgrsc.org. Spectroscopic measurements have demonstrated that photooxidation of this compound is necessary for productive ammonia synthesis in this context chemrxiv.orgacs.orgosti.gov. The mechanism can involve proton-coupled electron transfer chemrxiv.orgrsc.org. Studies on the hydrogen transfer reactions from NADH analogues like 10-methyl-9,10-dihydroacridine to triplet excited states of tetrazines suggest that the mechanism can be a one-step hydrogen transfer or sequential transfers of electron and proton, depending on the specific reactants nih.gov.

Electrochemical Oxidation Pathways of 9,10-Dihydroacridines

Electrochemical oxidation is another significant pathway for the transformation of 9,10-dihydroacridines. This process involves the removal of electrons from the DHA molecule, leading to the formation of oxidized species.

The electrochemical oxidation of 9,10-dihydroacridines bearing a C-X fragment at the geminal C-9 atom (where X = C, N, O, P, S) on the anode has been investigated researchgate.netresearchgate.netorcid.org. The outcome of this oxidation can lead to either the formation of 9-substituted acridines or the cleavage of the C-X bond researchgate.netresearchgate.net. This dual reactivity is analogous to transformations observed with chemical oxidants researchgate.net.

Cleavage of C-H vs C-X Bonds

In the electrochemical oxidation of 9,10-dihydroacridines, a key aspect is the competition between the cleavage of C-H bonds and C-X bonds at the C-9 position. The electrochemical oxidation can result in the dehydroaromatization to form the corresponding acridines, which involves the cleavage of C-H bonds researchgate.netorcid.orgmdpi.com. Alternatively, if a suitable substituent is present at the C-9 position, the oxidation can trigger the cleavage of the C-X bond researchgate.netresearchgate.net. The specific pathway taken depends on the nature of the substituent at C-9 and the reaction conditions. Studies involving cyclic voltammetry and differential pulse voltammetry have shown that the electrochemical oxidations of dihydroheteroanthracenes, including dihydroacridine, are irreversible semanticscholar.org. The oxidation potentials vary depending on the specific dihydroheteroanthracene derivative semanticscholar.org.

Electrochemical methods have also been used in the context of oxidative C-C coupling of 9,10-dihydroacridines with carbon nucleophiles, often catalyzed by stable radicals rsc.org. Furthermore, electrochemical enantioselective α-alkylation of aldehydes with 9,10-dihydroacridines has been demonstrated, proceeding through redox-mediated oxidation followed by nucleophilic attack researchgate.net.

Here is a summary of some key data points regarding the reactivity and mechanisms discussed:

| Reaction Type | Substrate (Dihydroacridine Derivative) | Oxidant/Conditions | Key Mechanistic Feature(s) | Reference(s) |

| Hydride Transfer (NADH model) | 10-methyl-9,10-dihydroacridine (MAH) | 1-benzyl-3-cyanoquinolinium ion (BQCN+) | Multi-step, reactant complex intermediate | usu.edursc.orgnih.gov |

| Hydride Transfer (NADH model) | 9-substituted 10-methyl-9,10-dihydroacridine (AcrHR) | p-benzoquinone derivatives, TCNE | Sequential electron-proton-electron transfer, charge-transfer complexes | capes.gov.bracs.org |

| Photochemical Hydride Transfer | 10-methyl-9,10-dihydroacridine (AcrH2) | RDX, PETN (UV irradiation) | Electron-hydrogen atom transfer (RDX), electron-proton-electron transfer (PETN) | researchgate.netmit.eduacs.orgumass.edu |

| Uncatalyzed Oxidative C-H Amination | Dihydroacridines | Iminoiodanes, Benzoquinones | Hydride transfer to oxidant, conjugate addition | amazonaws.comresearchgate.netsemanticscholar.org |

| Hydrogen Transfer Agent (Ammonia Synthesis) | This compound | Manganese nitrides (photocatalytic) | Photooxidation of DHA, proton-coupled electron transfer | chemrxiv.orgrsc.orgacs.orgosti.gov |

| Electrochemical Oxidation | 9-substituted 9,10-dihydroacridines | Anode | Formation of acridines or C-X bond cleavage | researchgate.netresearchgate.netorcid.org |

| Electrochemical Enantioselective α-Alkylation | 9,10-dihydroacridines | Aldehydes (electrooxidative, organocatalyzed) | Redox-mediated oxidation, nucleophilic attack | researchgate.net |

Anodic Oxidation of 9-Chalcogenophosphoryl-9,10-dihydroacridines

The anodic oxidation of 9-chalcogenophosphoryl-9,10-dihydroacridines has been investigated to understand the effect of chalcogenophosphoryl fragments on this electrochemical process. Detailed studies involving X-ray structural analyses, quantum chemical calculations, and cyclic voltammetry measurements have been conducted. sciprofiles.com These investigations aimed to explain the observed features during the anodic oxidation and have also led to the successful direct electrochemical phosphorylation of acridine (B1665455). sciprofiles.com The electrochemical oxidation can result either in the formation of 9-substituted acridines or in the cleavage of the C-X bond at the C-9 position, where X represents a carbon, nitrogen, oxygen, phosphorus, or sulfur atom. researchgate.net This dual reactivity of dihydroazines upon anodic oxidation is analogous to reactions observed with chemical oxidants. researchgate.net

Formation of Acridinium (B8443388) Salts

9,10-Dihydroacridines can be readily oxidized to form acridinium salts. journals.co.zaoup.com This transformation is a key step in various reactions and has been studied to understand the factors influencing its efficiency. For instance, the reaction of 10-methyl-9,10-dihydroacridine with inorganic oxidants like Ce(IV) and IrCl₆²⁻ involves rapid electron transfer to produce dihydroacridine radical cations, followed by proton loss and further oxidation to the acridinium species. iastate.edu Mild oxidizing agents like Fe³⁺ react more slowly, with the initial electron transfer being the rate-determining step. iastate.edu The facile formation of acridinium cations has been demonstrated in studies investigating the rate of cation-pseudobase equilibration for 9-substituted acridinium cations. journals.co.za The oxidation of 9-aryl-9-hydroxy-10-phenyl-9,10-dihydroacridines with hydrogen peroxide in the presence of acid also leads to the formation of acridinium cations as intermediates, ultimately resulting in the cleavage of the dihydroacridine system. journals.co.za

Photochemical Reactivity and Excited-State Behavior

The photochemical reactivity and excited-state behavior of 9,10-dihydroacridines have been extensively studied, revealing interesting pathways including hydride release and intersystem crossing dynamics. usc.educolab.ws

Photochemical Hydroxide (B78521) Ion Release from 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine

9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine (AcrOH) has been shown to undergo photochemical hydroxide ion release, particularly in protic solvents. libretexts.orgdntb.gov.uabgsu.edu This process involves the heterolytic cleavage of the C-O bond in the excited state, generating the 10-methyl-9-phenylacridinium cation (Acr⁺) and a hydroxide ion. bgsu.edu Femtosecond and nanosecond UV-vis transient absorption spectroscopy studies have characterized the excited-state dynamics. bgsu.edu In protic solvents like methanol, a fast heterolytic cleavage with a lifetime of 108 ps is observed. bgsu.edu This contrasts with the behavior in aprotic solvents, where intersystem crossing is the dominant pathway. bgsu.edu The generated Acr⁺ and OH⁻ species exhibit a long recombination lifetime, making this compound suitable for pOH jump experiments. bgsu.edu

Intersystem Crossing (ISC) Dynamics

Intersystem crossing (ISC), the transition from a singlet excited state to a triplet excited state, is a significant process in the photochemistry of 9,10-dihydroacridines. libretexts.orgacs.org For this compound (AcH₂), transient absorption signals have revealed an ISC lifetime of 8.2 ns. optica.org This process is generally faster than expected for molecules lacking heavy atoms, which has been attributed to transitions between states with different electronic configurations (El-Sayed rule). usc.edu For 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine (AcrOH), ISC is observed in aprotic solvents. bgsu.edu The T₁ lifetime of AcrOH is relatively short (277 ns), suggesting the possibility of a mechanism involving a conical intersection between the T₁ and S₀ states along the C-O bond coordinate. bgsu.edu DFT calculations support that homolytic C-O bond cleavage in the T₁ state could lead to such an intersection, resulting in the recovery of AcrOH in the ground state. bgsu.edu

Singlet and Triplet Excited State Absorption

Studies utilizing transient absorption spectroscopy have characterized the singlet and triplet excited states of this compound derivatives. For 10-methyl-9-phenyl-9,10-dihydroacridine (B12927583) (PhAcrH), femtosecond and nanosecond UV/vis transient absorption experiments revealed an initially formed transient assigned to the singlet excited state (S₁), exhibiting a broad absorption in the visible range. usc.edu The S₁ state decays with two components, with lifetimes of 26 ps and 1.6 ns. usc.edu The 1.6 ns decay is accompanied by the growth of a new transient species with a maximum absorption at 550 nm, which has been assigned to the triplet excited state (T₁). usc.edu This assignment is supported by theoretical calculations, which predicted a maximum in the T₁ absorption spectrum close to the experimental value. usc.edu The triplet excited state is crucial in the photochemical reactions of these compounds, such as the hydride release from PhAcrH, which occurs from the triplet excited state via a stepwise electron/hydrogen-atom transfer mechanism. usc.edu

Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of reactions involving this compound and its derivatives have been investigated to understand reaction mechanisms and factors influencing reaction rates and product distributions. In the catalytic hydrogenation of acridine, this compound is formed as an intermediate. rsc.org The selectivity for hydrogenated products is controlled by either kinetics or thermodynamics depending on the reaction conditions. rsc.org Thermodynamic stabilities of products have been discussed based on quantum chemical and molecular mechanics calculations to rationalize the reaction scheme. rsc.org

The kinetics of reactions with various oxidants have also been studied. For example, the reaction of 10-methyl-9,10-dihydroacridine with hydrogen chromate (B82759) ions is a chain reaction inhibited by oxygen. iastate.edu The initiation involves electron transfer, while propagating reactions involve hydrogen atom abstraction and hydride ion transfer steps. iastate.edu Kinetic isotope effects have been observed, providing insights into the rate-determining steps and possible involvement of nuclear tunneling in proton transfer processes. iastate.edu

Quantum Yield Determinations

Quantum yield is a measure of the efficiency of a photochemical process, defined as the number of times a specific event occurs per photon absorbed by the system. For this compound and its derivatives, quantum yield determinations have been conducted in the context of photocatalytic reactions, such as oxygenation.

In one study involving the photocatalytic oxygenation of 10-methyl-9,10-dihydroacridine by dioxygen with manganese porphyrins, the quantum yield was determined to be 0.14% when using a specific manganese porphyrin catalyst under visible light irradiation in an oxygen-saturated solution. nih.govacs.org This indicates that for every 1000 photons absorbed, approximately 1.4 molecules of the oxygenated product (10-methyl-(9,10H)-acridone) were formed. nih.govacs.org

Studies on ester-substituted dihydroacridine derivatives have shown relatively higher quantum yields in various solvents, ranging from 17% to 68% for one derivative and 49% to 69% for another. rsc.org These variations highlight the influence of substituents and solvent environment on the photoluminescence efficiency of dihydroacridine frameworks. rsc.org

Furthermore, functionalized 9,9-dimethyl-9,10-dihydroacridine (B1200822) compounds have demonstrated aggregation-induced emission (AIE) properties, with significantly increased fluorescence quantum yields in solid films compared to dilute solutions. tandfonline.com For instance, one derivative showed a fluorescence quantum yield of 6.27% in THF solution, which increased to 80.4% in a solid film. tandfonline.com Another derivative exhibited a similar trend, with a quantum yield of 5.6% in solution and 20.3% in a solid film. tandfonline.com

Here is a table summarizing some reported quantum yield data for dihydroacridine derivatives:

| Compound | Solvent/State | Quantum Yield (%) | Source |

| 10-methyl-9,10-dihydroacridine | PhCN (O₂-sat.) | 0.14 | nih.govacs.org |

| 2,7-bis(4-methoxycarbonylphenyl)-9,9-diphenyl-9,10-dihydroacridine | Various Solvents | 17–68 | rsc.org |

| 2,7,9,9-tetraphenyl-9,10-dihydroacridine | Various Solvents | 49–69 | rsc.org |

| Functionalized 9,9-dimethyl-9,10-dihydroacridine derivative 1 | THF Solution | 6.27 | tandfonline.com |

| Functionalized 9,9-dimethyl-9,10-dihydroacridine derivative 1 | Solid Film | 80.4 | tandfonline.com |

| Functionalized 9,9-dimethyl-9,10-dihydroacridine derivative 2 | THF Solution | 5.6 | tandfonline.com |

| Functionalized 9,9-dimethyl-9,10-dihydroacridine derivative 2 | Solid Film | 20.3 | tandfonline.com |

Deuterium (B1214612) Kinetic Isotope Effects

Deuterium kinetic isotope effects (KIEs) are powerful tools for probing the transition state of a reaction and determining if a carbon-hydrogen bond cleavage is involved in the rate-determining step. libretexts.org A significant KIE (kH/kD > 1) indicates that the bond to the isotopically substituted atom is broken or formed in the rate-limiting step. libretexts.org

In the photocatalytic oxygenation of 10-methyl-9,10-dihydroacridine mentioned earlier, deuterium kinetic isotope effects were observed. nih.govacs.org With one manganese porphyrin catalyst, a KIE of 22 was determined, while with another catalyst, the KIE was 6. nih.govacs.org These large KIE values strongly suggest that hydrogen-atom transfer from 10-methyl-9,10-dihydroacridine is involved in the rate-determining step of the photocatalytic reaction. nih.govacs.org

Studies on hydride transfer reactions from this compound derivatives to hydride acceptors have also utilized KIEs. The rate constant of direct hydrogen transfer from 10-methyl-9,10-dihydroacridine to a specific tetrazine derivative exhibited a primary deuterium kinetic isotope effect. nih.gov This finding supports a mechanism involving hydrogen transfer in the rate-determining step. nih.gov

Research investigating intramolecular kinetic isotope effects in hydride transfer from dihydroacridine to a quinolinium ion has also been conducted to understand the reaction mechanism. rsc.org

Gas-Phase Thermodynamic Properties and Enthalpies of Formation

Understanding the gas-phase thermodynamic properties, particularly the enthalpy of formation, is essential for evaluating the energetic favorability of reactions involving this compound. Computational methodologies are often employed to determine these properties when experimental data are scarce. researchgate.netup.pt

Computational studies have estimated the gas-phase standard molar enthalpy of formation of this compound. Using the G3(MP2)//B3LYP composite method, a value of 198.7 ± 4.4 kJ·mol⁻¹ has been reported. researchgate.netup.pt This value was compared with existing literature data, including those derived from assumptions about the comparability of hydrogenation enthalpies in liquid and gas phases. researchgate.netup.pt

Besides the enthalpy of formation, other gas-phase thermodynamic properties of this compound, such as bond dissociation enthalpies (N-H and C-H) and gas-phase acidities, have also been determined through computational methods. researchgate.net These properties provide further insights into the reactivity and stability of the molecule in the gas phase. researchgate.net

The equilibrium geometries of this compound in the gaseous phase have been analyzed in detail using computational approaches to assess structural effects on its properties. researchgate.netup.pt

Advanced Spectroscopic and Computational Studies

Photophysical Characterization Techniques

The photophysical behavior of 9,10-dihydroacridine and its derivatives is crucial for understanding their potential applications, such as in organic light-emitting diodes (OLEDs) and photocatalysis.

UV-Visible Absorption Spectroscopy

UV-Visible (UV-Vis) absorption spectroscopy is a widely used technique to study the electronic transitions within a molecule. For this compound derivatives, UV-Vis absorption spectra provide information about the ground state electronic structure and the energy levels of excited states. Studies on derivatives incorporating the 9,9-dimethyl-9,10-dihydroacridine (B1200822) moiety have shown absorption maxima in the range of 344-346 nm in dilute solutions, which are often attributed to intramolecular charge transfer (ICT) states tandfonline.com. The specific absorption wavelengths can be influenced by substituents and the solvent environment tandfonline.comusc.edu.

Photoluminescence and Fluorescence Spectroscopy

Photoluminescence (PL) and fluorescence spectroscopy are essential for probing the excited-state relaxation pathways of this compound compounds. These techniques reveal information about emission wavelengths, fluorescence quantum yields, and excited-state lifetimes. Derivatives of this compound often exhibit emission originating from ICT states, leading to solvatochromic behavior where the emission color changes with solvent polarity mdpi.com. Studies have reported emission ranges for such derivatives, for instance, between 534 and 609 nm in toluene (B28343) solutions for a pyridazine-based compound incorporating a 9,9-dimethyl-9,10-dihydroacridine donor mdpi.com. The fluorescence quantum yields can vary significantly depending on the molecular structure and aggregation state tandfonline.com.

Transient Absorption Spectroscopy (Femtosecond and Nanosecond)

Transient absorption spectroscopy, employing both femtosecond and nanosecond time scales, is a powerful tool to investigate the dynamics of excited states, including intersystem crossing (ISC) and the formation of transient species. Femtosecond transient absorption studies have been used to examine the excited-state behavior of this compound derivatives, revealing fast processes such as heterolytic cleavage in protic solvents nih.govresearchgate.netorkg.org. For example, a study on 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine showed a fast heterolytic cleavage with a lifetime of 108 ps in protic solvents, while ISC was observed in aprotic solvents nih.govresearchgate.net. Nanosecond transient absorption spectroscopy can capture longer-lived species, such as triplet excited states and radical ions usc.eduresearchgate.net. Investigations using nanosecond techniques have provided insights into processes like excited-state hydride release, which can occur from the triplet excited state via a stepwise electron/hydrogen-atom transfer mechanism in certain derivatives usc.edunih.gov.

Thermally Activated Delayed Fluorescence (TADF) Studies

This compound and its derivatives are significant building blocks in the design of Thermally Activated Delayed Fluorescence (TADF) emitters. TADF materials are characterized by a small energy gap between the singlet (S1) and triplet (T1) excited states (ΔEST), allowing for efficient upconversion of triplet excitons to the singlet state via reverse intersystem crossing (RISC) mdpi.comspiedigitallibrary.org. This process leads to delayed fluorescence with longer lifetimes compared to prompt fluorescence. Studies on compounds incorporating 9,9-dimethyl-9,10-dihydroacridine as an electron-donating unit have demonstrated TADF properties with varying delayed fluorescence lifetimes mdpi.combeilstein-journals.org. For instance, a pyridazine-based derivative with a 9,9-dimethyl-9,10-dihydroacridine donor exhibited a delayed fluorescence lifetime of 143 ns in toluene solution mdpi.com. The efficiency of RISC and thus TADF is influenced by the molecular structure and the resulting ΔEST mdpi.comresearchgate.netchinesechemsoc.org.

Aggregation-Induced Emission (AIE) Properties

Some this compound derivatives exhibit Aggregation-Induced Emission (AIE), a phenomenon where the compound shows weak or no emission in dilute solution but becomes highly emissive in the aggregated or solid state tandfonline.comtandfonline.com. This behavior is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which suppresses non-radiative decay pathways tandfonline.com. Studies have synthesized and characterized 9,9-dimethyl-9,10-dihydroacridine functionalized compounds that display apparent AIE properties, emitting strongly in the aggregated state tandfonline.comtandfonline.com. The fluorescence quantum yields can significantly increase upon aggregation tandfonline.com.

| Property | Compound Example | Solvent/State | Observation/Value | Source |

| UV-Vis Absorption Maximum | PIO-α-DMAc (derivative) | Dilute THF solution | 344 nm | tandfonline.com |

| UV-Vis Absorption Maximum | PIO-β-DMAc (derivative) | Dilute THF solution | 346 nm | tandfonline.com |

| Photoluminescence Emission Range | Pyridazine-based derivative with 9,9-dimethyl-9,10-dihydroacridine donor | Toluene solution | 534-609 nm | mdpi.com |

| Fluorescence Quantum Yield (Dilute) | PIO-α-DMAc (derivative) | Dilute THF solution | 6.27% | tandfonline.com |

| Fluorescence Quantum Yield (Dilute) | PIO-β-DMAc (derivative) | Dilute THF solution | 5.6% | tandfonline.com |

| Fluorescence Quantum Yield (Solid Film) | PIO-α-DMAc (derivative) | Solid film | 80.4% | tandfonline.com |

| Fluorescence Quantum Yield (Solid Film) | PIO-β-DMAc (derivative) | Solid film | 20.3% | tandfonline.com |

| Femtosecond Transient Absorption Lifetime | 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine | Protic solvent | 108 ps (heterolytic cleavage) | nih.govresearchgate.net |

| Delayed Fluorescence Lifetime | Pyridazine-based derivative with 9,9-dimethyl-9,10-dihydroacridine donor | Toluene solution | 143 ns | mdpi.com |

| Delayed Fluorescence Lifetime | DMAC-QL (derivative) | THF/H₂O solution | 2.15 μs | rsc.org |

Electrochemical Characterization

Electrochemical characterization techniques, such as cyclic voltammetry, are employed to study the redox properties of this compound compounds. These studies provide information about ionization potentials (HOMO levels) and electron affinities (LUMO levels), which are critical for assessing their behavior in electronic devices like OLEDs. The electrochemical oxidation of 9,10-dihydroacridines can lead to the formation of corresponding acridinium (B8443388) species researchgate.netresearchgate.net. Studies have investigated the effect of substituents on the electrochemical behavior and the potential for electrochemical aromatization researchgate.netthieme-connect.com. For instance, the onset oxidation potentials for certain 9,9-dimethyl-9,10-dihydroacridine functionalized phosphoindole oxides have been reported, allowing for the calculation of HOMO energy levels tandfonline.com. The ionization potential values for derivatives incorporating 9,9-dimethyl-9,10-dihydroacridine have been determined through cyclic voltammetry mdpi.com.

| Property | Compound Example | Technique | Value/Observation | Source |

| Onset Oxidation Potential | PIO-α-DMAc (derivative) | Cyclic Voltammetry | 0.6 V | tandfonline.com |

| Onset Oxidation Potential | PIO-β-DMAc (derivative) | Cyclic Voltammetry | 0.7 V | tandfonline.com |

| HOMO Energy Level | PIO-α-DMAc (derivative) | Calculated | -5.13 eV | tandfonline.com |

| HOMO Energy Level | PIO-β-DMAc (derivative) | Calculated | -5.27 eV | tandfonline.com |

| LUMO Energy Level | PIO-α-DMAc (derivative) | Calculated | -2.37 eV | tandfonline.com |

| LUMO Energy Level | PIO-β-DMAc (derivative) | Calculated | -2.17 eV | tandfonline.com |

| Ionization Potential | Pyridazine-based derivative with 9,9-dimethyl-9,10-dihydroacridine donor | Cyclic Voltammetry | 5.38 eV and 5.42 eV (for two related compounds) | mdpi.com |

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique widely used to study the redox properties of molecules. For this compound and its derivatives, CV measurements have been employed to investigate their oxidation and reduction processes. Studies on donor-acceptor compounds incorporating 9,9-dimethyl-9,10-dihydroacridine (DMAC) as a donor unit have utilized CV to determine experimental HOMO and LUMO energy levels. tandfonline.com For instance, two isomeric luminogens, PIO-α-DMAc and PIO-β-DMAc, containing DMAC and phosphoindole oxide, showed a reversible oxidation process in CV, indicating good electrochemical stability. tandfonline.com The onset oxidation potentials (Eox) were determined to be 0.6 V for PIO-α-DMAc and 0.7 V for PIO-β-DMAc. tandfonline.com

Cyclic voltammetry has also been used to study the electrochemical properties of pyridazine-based compounds incorporating 9,9-dimethyl-9,10-dihydroacridine donor moieties. mdpi.com These studies revealed ionization potential values that were only slightly dependent on the strength of the donor moieties, measured at 5.38 and 5.42 eV. mdpi.com In other research, CVs of donor-acceptor compounds containing DMAC showed a completely reversible behavior with a single cathodic peak, suggesting that substituents at certain positions can inhibit dimerization pathways. nih.gov The presence of electron-rich groups, such as OMe, on the dihydroacridine scaffold can lead to a higher HOMO energy level, facilitating single-electron oxidation. nih.gov

Redox Potentials and Electron Transfer Processes

The redox potentials of this compound derivatives are crucial indicators of their electron-donating or accepting capabilities and their involvement in electron transfer processes. Electrochemical studies using CV have allowed for the calculation of ionization potential (IP) and electron affinity (EA) values. rsc.orgrsc.org For instance, donor-acceptor-donor compounds with 9,9-dimethyl-9,10-dihydroacridine donors linked to a benzothiadiazole acceptor showed similar ionization potentials ranging from 5.28 to 5.33 eV. rsc.org Larger differences were observed for electron affinity values, which were consistent with DFT calculations. rsc.org

One-electron transfer reactions of 10-methyl-9,10-dihydroacridine with inorganic oxidants have been investigated. acs.org The reaction proceeds in stages, starting with electron transfer to form the dihydroacridine radical cation. acs.org This is followed by reversible ionization/protonation and a final rapid oxidation of the resulting radical to the stable product. acs.org The initial electron transfer step can be rate-determining depending on the oxidant used. acs.org Studies have also shown that the oxidation of 9,9-dimethyl-9,10-dihydroacridine donor moieties in certain compounds occurs at approximately 1.00 V vs SCE. researchgate.net

Data on Redox Potentials and Ionization Potentials:

| Compound Type | Technique | Potential/Energy Value (vs. Fc/Fc+ or eV) | Observation/Process | Reference |

| PIO-α-DMAc | Cyclic Voltammetry | Eox = 0.6 V | Reversible oxidation, HOMO energy level -5.13 eV | tandfonline.com |

| PIO-β-DMAc | Cyclic Voltammetry | Eox = 0.7 V | Reversible oxidation, HOMO energy level -5.27 eV | tandfonline.com |

| Pyridazine (B1198779) with 9,9-dimethyl-9,10-dihydroacridine donor | Cyclic Voltammetry | 5.38 and 5.42 eV | Ionization Potential | mdpi.com |

| Compound 1 (DAD with DMAC and benzothiadiazole) | Cyclic Voltammetry | IP = 5.28 eV | Ionization Potential | rsc.org |

| Compound 2 (DAD with DMAC and benzothiadiazole) | Cyclic Voltammetry | IP = 5.33 eV | Ionization Potential | rsc.org |

| Compound 1 (with DMAC) | Cyclic Voltammetry | 0.58 V | First oxidation peak (vs. Fc/Fc+) | rsc.org |

| 9,9-dimethyl-9,10-dihydroacridine donor moieties | Cyclic Voltammetry | ~1.00 V vs SCE | Oxidation potential | researchgate.net |

| 10-methyl-9,10-dihydroacridine | Electron Transfer | k298 = 37.9 - 128 L mol-1 s-1 | Rate-controlling electron transfer with Fe3+ | acs.org |

Structural Analysis

Single-Crystal X-ray Diffraction Crystallography

Single-crystal X-ray diffraction crystallography is a powerful technique for determining the precise three-dimensional structure of molecules in the solid state. This method has been applied to study the molecular and crystal structures of this compound derivatives. For example, the crystalline structures of PIO-α-DMAc and PIO-β-DMAc, containing the 9,9-dimethyl-9,10-dihydroacridine unit, were analyzed using single-crystal X-ray diffraction. tandfonline.com The analysis revealed twisted conformations in both molecules, with significant torsional angles between the DMAC and benzene (B151609) rings. tandfonline.com

Studies on 9-tert-butyl-9,10-dihydroacridine have also utilized single-crystal X-ray diffraction to determine its structure. iucr.org The analysis showed that the tert-butyl group occupies a boat-axial conformation relative to the central acridine (B1665455) ring. iucr.org Another study focusing on a this compound derivative (M1) monomer and a precursor (ABP) also employed single-crystal X-ray diffraction, highlighting a strong torsion between the acridine and benzophenone (B1666685) groups in the structure. researchgate.net Single-crystal X-ray diffraction has also been used to confirm the identity and purity of synthesized compounds containing 9,9-dimethyl-9,10-dihydroacridine moieties. researchgate.net

Data from Single-Crystal X-ray Diffraction:

| Compound | Crystal System | Space Group | Unit Cell Parameters (Å, °) | Z | Key Structural Feature | Reference |

| 9-tert-Butyl-9,10-dihydroacridine | Orthorhombic | P212121 | a=11.119(1), b=5.823(1), c=20.325(2), α=β=γ=90 | 4 | tert-butyl group in boat-axial conformation | iucr.org |

| PIO-α-DMAc | Not specified | Not specified | Not specified | Not specified | Twisted conformation, large torsional angles | tandfonline.com |

| PIO-β-DMAc | Not specified | Not specified | Not specified | Not specified | Twisted conformation, large torsional angles | tandfonline.com |

| 10-Methyl-9-phenyl-9,10-dihydroacridine (B12927583) | Monoclinic | P 1 21/c 1 | a=5.48181, b=10.7977, c=24.0126, β=95.443 | 4 | Crystal structure available (COD 7226102) | nih.gov |

| 9,9-dimethyl-2-nitro-9,10-dihydroacridine | Orthorhombic | P b c a | a=9.307, b=16.5482, c=32.8832, α=β=γ=90 | 8 | Crystal structure available (COD 7224261) | crystallography.net |

| 9-[3-(Dimethyloxyamino)propylimino]-1-nitro-9,10-dihydroacridine monohydrate | Orthorhombic | Pbca | a=22.67, b=20.07, c=7.75, α=β=γ=90 | 8 | Acridine nucleus not planar, nitro group twisted | iucr.org |

| This compound derivative (M1) | Not specified | Not specified | Not specified | Not specified | Strong torsion between acridine and benzophenone groups | researchgate.net |

Computational Chemistry and Theoretical Modeling

Computational chemistry methods, such as Density Functional Theory (DFT) and other quantum chemical calculations, are extensively used to complement experimental studies of this compound and its derivatives. These methods provide theoretical insights into electronic structure, geometries, and properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) calculations are a primary tool for investigating the electronic and structural properties of this compound compounds. DFT has been used to substantiate the geometries and electronic characteristics of derivatives, such as pyridazine-based compounds with 9,9-dimethyl-9,10-dihydroacridine donor moieties. mdpi.comnih.gov These calculations can reveal the distribution of molecular orbitals, such as HOMOs and LUMOs, which are crucial for understanding electronic transitions and charge transfer. mdpi.comrsc.org For example, DFT calculations showed that the HOMOs in certain donor-acceptor compounds containing DMAC are primarily located on the electron-donating DMAC fragments. mdpi.comrsc.org

DFT calculations are also employed to predict and understand the impact of substituents on molecular geometry and properties. rsc.org Studies have used DFT to analyze torsion angles within molecules, showing how methyl substituents can significantly increase the torsional angle between different molecular units. rsc.org Furthermore, DFT calculations have been used to predict small singlet-triplet energy gaps in dihydroacridine derivatives, which is relevant for their application in organic light-emitting diodes (OLEDs) exhibiting thermally activated delayed fluorescence (TADF). rsc.orgx-mol.netvulcanchem.com Theoretical studies using DFT have also investigated the orbital interaction between acceptor and donor units, highlighting its importance in influencing the singlet-triplet energy difference. rsc.org

Quantum Chemical Calculations

Quantum chemical calculations, encompassing methods beyond standard DFT, are also applied to gain deeper theoretical understanding of this compound systems. These calculations can provide insights into excited-state behavior, reaction mechanisms, and spectroscopic properties. Time-dependent density functional theory (TD-DFT) calculations, for instance, have been used to study the excited states of 10-methyl-9,10-dihydroacridine and its derivatives, supporting experimental observations of absorption spectra and providing insights into photochemical processes like hydride release. usc.edu

Quantum chemical calculations have been utilized to explain experimental results related to the biological activity of dihydroacridine derivatives, such as their inhibitory activities against enzymes and their antioxidant properties. nih.gov These calculations can help elucidate the electronic factors underlying the observed activities. Furthermore, quantum chemical calculations, alongside experimental data from X-ray structural analyses and cyclic voltammetry, have been used to explain the features observed in the anodic oxidation of 9-chalcogenophosphoryl-9,10-dihydroacridines. thieme-connect.com Theoretical studies have also explored the ligand properties and reactivity of silylenes and germylenes towards the activation of small molecules, including their reactions with this compound. researchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict the preferred orientation of a molecule (ligand) when bound to another molecule (receptor) and to study the dynamic behavior of molecular systems over time. These techniques have been applied to this compound derivatives to understand their interactions with biological targets and to explore their potential as therapeutic agents or functional materials.

Studies have investigated the molecular docking of 10-acetyl-9,10-dihydroacridine, a derivative, with protein targets of Meloidogyne incognita. This research aimed to predict the binding energy and explore the derivative's potential as a nematicidal molecule. researchtrend.net Molecular simulation was also mentioned in this context. researchtrend.net

Furthermore, molecular docking and molecular dynamics simulations have been employed to elucidate the mechanism of action of this compound derivatives exhibiting antibacterial activity. researchgate.net These computational approaches suggested the formation of stable complexes and helped identify binding sites. researchgate.net

In the realm of potential therapeutic applications, molecular docking, molecular dynamics simulations, and quantum-chemical calculations have been utilized to study novel 9-phosphoryl-9,10-dihydroacridines and 9-phosphorylacridines as potential agents for Alzheimer's disease. nih.govnih.gov These methods were instrumental in explaining experimental observations regarding the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as interference with β-amyloid self-aggregation. nih.govnih.gov Specifically, docking studies examined the binding of active dihydroacridine derivatives to AChE and BChE, and molecular dynamics simulations revealed water-mediated interactions. nih.gov

Molecular dynamics simulations have also been used to evaluate the binding preferences of a bis([(9-oxo-9,10-dihydroacridine-4-carbonyl)amino]alkyl) alkylamine derivative when complexed with DNA. nih.gov Additionally, computational simulations have been applied to identify pretwisted intramolecular charge-transfer molecules based on this compound derivatives for organic light-emitting diode (OLED) applications. acs.org

Frontier Molecular Orbital Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about a molecule's reactivity, electronic transitions, and charge transfer characteristics. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter in understanding these properties.

Computational methodologies have been used to determine the frontier molecular orbitals and the HOMO-LUMO energy gap for this compound itself, allowing inferences about its reactivity properties. researchgate.net

For derivatives of this compound, FMO analysis is frequently employed, particularly in the context of materials science applications like OLEDs. Studies on 9,9-dimethyl-9,10-dihydroacridine functionalized phosphoindole oxides have reported specific HOMO and LUMO energy levels and depicted orbital amplitude plots, illustrating the distribution of these orbitals within the molecule. tandfonline.com The HOMO and LUMO energy levels are typically determined using electrochemical measurements and UV-Vis absorption spectroscopy data. tandfonline.com

Research on donor-acceptor-donor compounds incorporating 9,9-dimethyl-9,10-dihydroacridine donors has shown that the distribution of frontier orbitals is often localized, with LUMOs primarily residing on the acceptor unit (such as benzothiadiazole) and HOMOs located on the dihydroacridine donor groups. rsc.org These studies also report HOMO-LUMO energy gap values for these derivatives. rsc.org

The HOMO-LUMO gap of 9,9-dimethyl-9,10-dihydroacridine (DMAC)-based molecules used in OLEDs is influenced by the nature of the acceptor molecule, which in turn affects the wavelength of emitted light and facilitates charge transfer. ucl.ac.uk Specific HOMO-LUMO gap values have been reported for various DMAC derivatives. ucl.ac.uk

The relationship between HOMO-LUMO overlap and the singlet-triplet energy gap has also been investigated for dihydroacridine derivatives, indicating that the 9,9-dimethyl-9,10-dihydroacridine group can be effective in narrowing the singlet-triplet energy gap. researchgate.net The spatial overlap between HOMO and LUMO orbitals is influenced by factors such as the dihedral angle between donor and acceptor units and the type of linkage. researchgate.netrsc.org

Quantum chemical calculations for frontier molecular orbitals have also been undertaken for this compound derivatives to determine their chemical reactivity. nih.gov

Here is a table summarizing some reported HOMO-LUMO gap values for 9,9-dimethyl-9,10-dihydroacridine derivatives:

| Compound | HOMO-LUMO Gap (eV) | Reference |

| DMAC-DPS | 3.5 | ucl.ac.uk |

| DMAC-BP | 3.0 | ucl.ac.uk |

| DMAC-DCPP | 2.5 | ucl.ac.uk |

| PIO-α-DMAc | 2.76 (calculated) | tandfonline.com |

| PIO-β-DMAc | 3.1 (calculated) | tandfonline.com |

| Compound 1 (DAD type) | 2.62 | rsc.org |

Electrostatic Potential Surfaces

Electrostatic Potential (ESP) surfaces are graphical representations that illustrate the charge distribution around a molecule. These surfaces are valuable for visualizing areas of positive and negative electrostatic potential, which can provide insights into a molecule's reactivity, intermolecular interactions, and recognition sites. Regions of negative potential (typically colored red) indicate an excess of electron density and are likely sites for electrophilic attack or interactions with positive charges. Conversely, regions of positive potential (typically colored blue) indicate a deficiency of electron density and are prone to nucleophilic attack or interactions with negative charges. avogadro.cc

Computational methodologies have been utilized to determine the electrostatic potential surfaces for this compound. researchgate.net Analysis of these surfaces allows for inferences about the compound's reactivity properties based on the distribution of electron density. researchgate.net While specific detailed descriptions of the electrostatic potential surface of the parent this compound molecule from the search results are limited, the general principles of ESP surface analysis apply. The visualization of charge distribution through ESP maps helps in understanding how different parts of the molecule might interact with other molecules, including biological targets or components in material systems. avogadro.cc

Computational studies involving this compound derivatives, particularly in the context of molecular interactions and reactivity, would likely involve the examination of their electrostatic potential surfaces to understand the nature of these interactions at a molecular level. The ESP surface can highlight the most probable regions for hydrogen bonding, electrostatic attractions, and other non-covalent interactions.

Applications of 9,10 Dihydroacridine in Advanced Materials

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

Derivatives of 9,10-dihydroacridine are widely explored in the field of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Their utility stems from their ability to act as efficient charge transport materials, emitters, and host materials, often exhibiting desirable characteristics such as high thermal stability and favorable energy levels.

Hole Transport Materials (HTM)

This compound derivatives have demonstrated effectiveness as hole transport materials (HTMs) in both OLEDs and perovskite solar cells. These materials facilitate the movement of positive charge carriers (holes) within the device structure, a critical function for efficient device operation. For instance, an acridine-based hole-transporting material designated as ACR-I, featuring a 9,9-dimethyl-9,10-dihydroacridine (B1200822) core, has been reported. mdpi.comnih.gov This material, synthesized through a straightforward two-step procedure, exhibits hole mobility comparable to the widely used HTM, spiro-OMeTAD. mdpi.com When employed as an HTM in a perovskite device, ACR-I achieved a power conversion efficiency of 16.42%, which is comparable to the 16.26% efficiency obtained with spiro-OMeTAD under identical conditions. mdpi.com This performance is attributed to enhanced charge separation kinetics and recombination resistance. mdpi.com Another example is PCzAc, a 9,10-dihydro-9,9-dimethyl-10-(9-phenyl-9H-carbazol-3-yl)-acridine derivative, which functions as a hole transport and electron blocking layer in OLEDs and TADF-OLEDs. ossila.com PCzAc's shallow HOMO level, attributed to the acridine (B1665455) unit, makes it suitable for hole injection between different types of transport layers. ossila.com Its use as an HTM can increase hole density, confine carriers, and broaden the emission zone, leading to improved OLED lifetime. ossila.com Furthermore, 9,9-dimethyl-9,10-dihydroacridine derivatives are recognized for their excellent hole transporting properties and have been utilized in designing emitters for OLED applications. researchgate.net Two small molecular hole-transporting materials, TPA-2ACR and PhCAR-2ACR, based on dimethyl acridine substituted triphenylamine (B166846) and carbazole (B46965) cores respectively, have been synthesized and evaluated for their application as HTMs. mdpi.com TPA-2ACR showed excellent efficiencies when used as an HTM. mdpi.com

Emitter and Host Materials

Beyond charge transport, this compound derivatives are also employed as emitter and host materials in OLEDs. As emitters, they are central to the light generation process, while as host materials, they provide a matrix for the emitter molecules, influencing energy transfer and device stability. Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]methanone (DMAC-BP), a high-purity compound, serves as a critical green TADF emitter and host material in OLEDs. noctiluca.eu Its optimized HOMO and LUMO levels are key to its performance. noctiluca.eu Other examples include BDMAC-XT and BDPAC-XT, which are comprised of electron-accepting xanthen-9-one and electron-donating 9,9-dimethyl-9,10-dihydroacridine or 9,9-diphenyl-9,10-dihydroacridine (B1356494) units. chinesechemsoc.org These compounds exhibit aggregation-enhanced delayed fluorescence and high photoluminescence quantum yields in neat films, functioning efficiently as both dopants and hosts in OLEDs. chinesechemsoc.org Non-doped OLEDs based on BDMAC-XT emit intense green light with high external quantum yields and minimal efficiency roll-off. chinesechemsoc.org BDPAC-XT enables high-performance sky-blue non-doped OLEDs. chinesechemsoc.org Both materials have also proven effective as hosts for phosphorescent OLEDs, achieving high external quantum yields. chinesechemsoc.org Derivatives based on 9,9-dimethyl-9,10-dihydroacridine and imidazole (B134444) have been designed as bipolar compounds for use as emitters in solution-processed non-doped OLEDs. researchgate.net One such compound displayed high efficiency as a deep-blue emitter, while another, when used as a host for a green phosphor, showed impressive device performance. researchgate.net DMAC-DPS, featuring a diphenylsulfone core bonded with two 9,9-dimethyl-9,10-dihydroacridine groups, functions as a blue dopant material in TADF-OLED devices and also demonstrates versatility as a host material. acsmaterial.comossila.com PhCAR-2ACR, while showing poor performance as an HTM, revealed excellent performance as a host material in phosphorescent OLEDs due to its high triplet energy level. mdpi.com

Development of AIE-active materials for OLEDs